molecular formula C22H17ClN2O3 B2609290 2-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 922082-05-1

2-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Cat. No.: B2609290
CAS No.: 922082-05-1
M. Wt: 392.84
InChI Key: MJGXWBCOYVFZQH-UHFFFAOYSA-N
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Description

2-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. It is characterized by a dibenzo[b,f][1,4]oxazepin-11(10H)-one core structure, a scaffold recognized for its relevance in the synthesis of bioactive molecules. For instance, similar dibenzo[1,4]oxazepine derivatives have been identified and patented as potent inhibitors of histone deacetylase (HDAC) enzymes . HDAC inhibitors are a major area of investigation for their potential to treat various diseases, including cancers and neurodegenerative disorders, by modulating gene expression . The specific molecular architecture of this compound, which incorporates a 2-chloro-N-benzamide substitution and a 10-ethyl group, suggests it may be designed to interact with specific biological targets. As such, it serves as a valuable chemical intermediate or a lead compound for researchers developing novel therapeutic agents. This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-chloro-N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O3/c1-2-25-18-9-5-6-10-20(18)28-19-12-11-14(13-16(19)22(25)27)24-21(26)15-7-3-4-8-17(15)23/h3-13H,2H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJGXWBCOYVFZQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates to form the dibenzo oxazepine core, followed by chlorination and subsequent functionalization to introduce the benzamide group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis Routes

The synthesis of 2-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide typically involves multi-step organic reactions. Common synthetic routes include:

  • Formation of the Dibenzo[b,f][1,4]oxazepine Core : This involves cyclization reactions of appropriate precursors.
  • Chlorination : The introduction of the chloro group is achieved through electrophilic aromatic substitution.
  • Amidation : The final step involves the formation of the amide bond with benzoyl chloride or similar reagents.

The compound exhibits promising biological activities that make it a candidate for further research in medicinal applications. Key findings include:

  • Antipsychotic Properties : Some studies suggest that derivatives of dibenzo[b,f][1,4]oxazepines exhibit selective antagonism at dopamine D2 receptors, which could be beneficial in treating schizophrenia and other psychotic disorders.
  • Antitumor Activity : Research indicates that compounds with similar structures show cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology .

Case Studies and Research Findings

Several studies have documented the efficacy of related compounds in clinical settings:

  • Dopamine Receptor Antagonism : A study highlighted the effectiveness of dibenzo[b,f][1,4]oxazepine derivatives in modulating dopamine receptor activity, providing insights into their potential use as antipsychotic agents .
  • Cytotoxic Effects : Research demonstrated that certain oxazepine derivatives exhibited significant cytotoxicity against human cancer cell lines, indicating their potential as chemotherapeutic agents .
  • Neuroprotective Effects : Investigations into neuroprotective properties have shown that these compounds may help mitigate neurodegenerative diseases by influencing neurotransmitter systems .

Mechanism of Action

The mechanism of action of 2-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Dibenzo-Oxazepine Derivatives with Varied Substituents

highlights a series of N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl)-2-arylacetamides. These compounds differ in the aryl group attached to the acetamide moiety (e.g., phenyl, naphthyl, fluorophenyl, chlorophenyl). Key observations include:

  • Substituent Effects on Yield : The 4-fluorophenyl derivative (8c) exhibited an 83% yield, significantly higher than the naphthyl (37%) or pyrazinyl (42%) analogs. This suggests electron-withdrawing groups like fluorine enhance reactivity during coupling reactions .
  • Biological Implications : Chlorophenyl derivatives (8d, 8e) showed moderate yields (49–57%), indicating steric or electronic challenges in synthesis. These substituents may influence binding affinity in biological targets, such as protein-protein interactions .

Table 1: Comparison of Dibenzo-Oxazepine Acetamide Derivatives

Compound Substituent Yield (%) Key Feature
8a Phenyl 48 Baseline aromatic group
8c 4-Fluorophenyl 83 Enhanced reactivity/affinity
8d 3-Chlorophenyl 49 Moderate steric hindrance
8e 4-Chlorophenyl 57 Improved electronic effects

Thiazepine vs. Oxazepine Core Structures

Replacement of the oxazepine oxygen with sulfur (dibenzo[b,f][1,4]thiazepine) significantly alters physicochemical properties:

  • Synthesis Efficiency : The thiazepine carboxylic acid 5-oxide (10c) was synthesized in 95% yield using H₂O₂ in acetic acid, demonstrating superior efficiency compared to oxazepine derivatives .
  • Thiazepine derivatives like 10c also form stable sulfoxide (5-oxide) groups, which can modulate redox activity and metabolic stability .

Carbamate and Sulfonamide Analogs

  • Ethyl Carbamate (BT2): Ethyl (10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate (BT2) acts as an angiogenesis inhibitor and suppresses monocyte-endothelial adhesion. The carbamate group replaces the benzamide, likely altering hydrogen-bonding interactions with biological targets .
  • Sulfonamide Derivative : 5-Chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-thiophenesulfonamide () introduces a sulfonamide group, which is more acidic than benzamide. This could enhance binding to basic residues in enzymes or receptors .

Fluorinated and Chlorinated Derivatives

  • Fluorinated Thiazepine () : 7-Fluoro-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid 5-oxide incorporates fluorine, which often improves metabolic stability and bioavailability. The electron-withdrawing effect of fluorine may also enhance electrophilic reactivity .

Biological Activity

2-Chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a complex organic compound that belongs to the dibenzo[b,f][1,4]oxazepine class. Its unique chemical structure includes a chloro group and an ethyl substituent, which contribute to its biological activity. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C21H17ClN2O3C_{21}H_{17}ClN_{2}O_{3} with a molecular weight of approximately 392.8 g/mol. The compound has been characterized through various spectroscopic techniques including NMR and mass spectrometry.

Synthesis

The synthesis of this compound typically involves multiple organic reactions, including cyclization and functional group modifications. The synthetic routes can be summarized as follows:

  • Formation of the oxazepine ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the ethyl and oxo groups : Alkylation and oxidation reactions are employed to introduce these groups.
  • Final modifications : The chloro and benzamide functionalities are added through various substitution reactions.

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

  • Antimicrobial Activity : Studies have shown that compounds within the dibenzo[b,f][1,4]oxazepine class possess notable antimicrobial properties. For example, related compounds have demonstrated effective inhibition against various fungal strains such as Sclerotinia sclerotiorum and Botrytis cinerea .
  • Insecticidal Properties : The compound has been evaluated for its insecticidal activity against several pests. It has shown promising results in toxicity tests against Zebrafish embryos, indicating low toxicity levels while maintaining efficacy .
  • Potential Therapeutic Applications : The unique structure of this compound suggests potential applications in medicinal chemistry, particularly as an anti-inflammatory or anticancer agent. However, further studies are needed to elucidate its exact mechanisms of action at the molecular level.

Case Studies

Several studies have investigated the biological activity of similar compounds within the dibenzo[b,f][1,4]oxazepine class:

StudyCompound TestedBiological ActivityEC50 (mg/L)
10fInhibitory against Botrytis cinerea14.44
13pInhibitory against Sclerotinia sclerotiorum5.17

These findings highlight the potential of structurally related compounds to exhibit significant antifungal activities.

Q & A

Q. Q1. What are the recommended methodologies for synthesizing 2-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide with high purity?

Answer: Synthesis typically involves multi-step protocols, such as coupling reactions between substituted dibenzo[b,f][1,4]oxazepinone derivatives and benzamide precursors. Key steps include:

  • Esterification : Use dicyclocarbodiimide (DCC) as a coupling agent in dry dimethylformamide (DMF) to facilitate amide bond formation .
  • Purification : Employ column chromatography with gradient elution (e.g., ethyl acetate/hexane mixtures) followed by recrystallization in ethanol or methanol.
  • Purity Validation : Confirm via HPLC (C18 column, acetonitrile/water mobile phase) and mass spectrometry (ESI-MS) to ensure >98% purity .

Q. Q2. How can researchers confirm the structural identity of this compound?

Answer: Structural characterization requires:

  • Single-Crystal X-ray Diffraction (SC-XRD) : Resolve the stereochemistry of the dibenzooxazepine core and confirm substituent positions (e.g., ethyl and benzamide groups) .
  • NMR Spectroscopy : Analyze 1H^1H, 13C^13C, and 2D NMR (COSY, HSQC) to assign signals for the chloro-benzamide moiety and oxazepinone ring protons .
  • FT-IR : Identify carbonyl stretching frequencies (C=O at ~1680–1720 cm1^{-1}) and N–H bending modes .

Q. Q3. What theoretical frameworks guide the study of this compound’s reactivity?

Answer: Reactivity studies should align with:

  • Frontier Molecular Orbital (FMO) Theory : Predict sites for nucleophilic/electrophilic attacks using DFT calculations (e.g., Gaussian 09 with B3LYP/6-31G(d) basis set).
  • Hammett Linear Free Energy Relationships : Correlate substituent effects (e.g., chloro group) on reaction rates in hydrolysis or substitution reactions .
  • Retrosynthetic Analysis : Deconstruct the molecule into modular intermediates (e.g., 10-ethyl-11-oxodibenzooxazepine and 2-chlorobenzoyl chloride) for pathway optimization .

Advanced Research Questions

Q. Q4. How can contradictory data on the compound’s environmental persistence be resolved?

Answer: Address discrepancies through systematic experimental design:

  • Partitioning Studies : Measure log KowK_{ow} (octanol-water) and KocK_{oc} (organic carbon-water) to assess hydrophobicity and soil adsorption potential .
  • Degradation Kinetics : Conduct photolysis (UV-Vis irradiation) and hydrolysis (pH 5–9 buffers) experiments under controlled temperatures. Monitor degradation products via LC-MS/MS .
  • Statistical Reconciliation : Apply multivariate analysis (e.g., PCA) to identify variables (e.g., pH, light intensity) causing divergent results in prior studies .

Q. Q5. What experimental strategies are recommended for studying its interactions with biological targets?

Answer: Use a combination of in silico and in vitro approaches:

  • Molecular Docking : Screen against protein databases (PDB) using AutoDock Vina to identify potential binding sites (e.g., kinase or GPCR targets).
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KDK_D) and kinetics (kon/koffk_{on}/k_{off}) for hit validation .
  • Cellular Assays : Evaluate cytotoxicity (MTT assay) and mechanism of action (e.g., caspase-3 activation for apoptosis studies) in cancer cell lines .

Q. Q6. How can researchers optimize its stability in aqueous formulations for pharmacological studies?

Answer: Employ stability-by-design (SbD) principles:

  • Forced Degradation : Expose the compound to stress conditions (40°C/75% RH, oxidative H2_2O2_2) to identify degradation pathways.
  • Excipient Screening : Test cyclodextrins or PEG derivatives as stabilizers via DSC (differential scanning calorimetry) to assess complexation .
  • pH-Rate Profiling : Determine optimal pH ranges (e.g., 6.5–7.4) for shelf-life prediction using Arrhenius equation modeling .

Q. Q7. What advanced techniques elucidate its ecological impacts across trophic levels?

Answer: Adopt tiered ecotoxicological testing:

  • Acute Toxicity : Perform Daphnia magna immobilization assays (OECD 202) and algal growth inhibition tests (OECD 201) .
  • Chronic Exposure : Use zebrafish (Danio rerio) models to assess endocrine disruption via transcriptomic analysis (RNA-seq) .
  • Trophic Transfer Studies : Track bioaccumulation in food chains (e.g., algae → daphnia → fish) using 14C^{14}C-labeled compound and scintillation counting .

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